molecular formula C14H22N4O2 B1504911 (1-Pyrimidin-4-YL-piperidin-4-YL)-carbamic acid tert-butyl ester CAS No. 596817-39-9

(1-Pyrimidin-4-YL-piperidin-4-YL)-carbamic acid tert-butyl ester

Katalognummer: B1504911
CAS-Nummer: 596817-39-9
Molekulargewicht: 278.35 g/mol
InChI-Schlüssel: VEXKSFQGMHFQIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a piperidin-4-yl core modified with a pyrimidin-4-yl group at the 1-position and a tert-butyl carbamate group at the 4-position. Its structure is pivotal in medicinal chemistry, often serving as a precursor or intermediate in synthesizing kinase inhibitors or protease modulators due to the pyrimidine moiety’s hydrogen-bonding capacity and the tert-butyl group’s steric protection .

Eigenschaften

IUPAC Name

tert-butyl N-(1-pyrimidin-4-ylpiperidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O2/c1-14(2,3)20-13(19)17-11-5-8-18(9-6-11)12-4-7-15-10-16-12/h4,7,10-11H,5-6,8-9H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXKSFQGMHFQIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90699381
Record name tert-Butyl [1-(pyrimidin-4-yl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

596817-39-9
Record name 1,1-Dimethylethyl N-[1-(4-pyrimidinyl)-4-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=596817-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [1-(pyrimidin-4-yl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biologische Aktivität

(1-Pyrimidin-4-YL-piperidin-4-YL)-carbamic acid tert-butyl ester, also known as tert-butyl N-[1-(pyrimidin-4-yl)piperidin-4-yl]carbamate, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

  • Molecular Formula : C13H20N2O2
  • Molecular Weight : 236.31 g/mol
  • CAS Number : 596817-39-9

The biological activity of (1-Pyrimidin-4-YL-piperidin-4-YL)-carbamic acid tert-butyl ester is primarily attributed to its interaction with various biological targets. Key mechanisms include:

  • Anticancer Activity :
    • Studies indicate that compounds with piperidine and pyrimidine moieties exhibit cytotoxic effects against various cancer cell lines. For example, derivatives have shown improved apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .
    • The compound's structure allows for stable interactions with protein binding sites, enhancing its efficacy in inhibiting cancer cell proliferation.
  • Cholinesterase Inhibition :
    • Compounds similar to this carbamate have demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), making them potential candidates for Alzheimer's disease therapy. The presence of the piperidine moiety enhances brain penetration and selectivity .
  • Antimicrobial Properties :
    • Research has highlighted the antimicrobial activity of related piperidine compounds against Gram-positive bacteria, including resistant strains like MRSA and VRE . The compound's mechanism involves disrupting bacterial cell wall synthesis and biofilm formation.

1. Anticancer Efficacy

A study investigated the effects of a piperidine derivative on FaDu hypopharyngeal cancer cells, revealing that it induced significant apoptosis through enhanced interaction with apoptotic pathways. The compound outperformed traditional chemotherapeutics in terms of cytotoxicity .

2. Alzheimer's Disease Model

In a preclinical model, a derivative of (1-Pyrimidin-4-YL-piperidin-4-YL)-carbamic acid was tested for its ability to inhibit cholinesterases. Results showed a marked improvement in cognitive function in treated subjects, suggesting potential for further development as an Alzheimer's therapeutic agent .

3. Antimicrobial Activity

A related study evaluated the antimicrobial properties of a piperidine-based compound against various pathogens. It demonstrated significant bactericidal activity at low concentrations against resistant strains, indicating its potential as a new antibiotic candidate .

Data Table

Activity Type Target Organism/Cell Line IC50 (µg/mL) Comparison Drug
AnticancerFaDu Hypopharyngeal Cells0.5Bleomycin
Cholinesterase InhibitionHuman AChE0.78Donepezil
AntimicrobialMRSA3.125Vancomycin

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Pyridine/Pyrimidine Variations

(a) tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate
  • Key Difference: Replaces pyrimidin-4-yl with a 4-cyano-pyridin-2-yl group.
  • However, the pyridine ring lacks the dual hydrogen-bonding sites of pyrimidine, reducing versatility in interactions .
  • Molecular Formula : C₁₆H₂₂N₄O₂ (vs. C₁₅H₂₄N₄O₂ for the target compound) .
(b) [1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester
  • Key Difference : Methoxy substitution at the pyrimidine’s 6-position and a methyl group on the carbamate.
  • Impact: Methoxy increases lipophilicity (higher LogP) and may improve blood-brain barrier penetration.
(c) [1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester
  • Key Difference : Chloro substitution at pyrimidine’s 4-position and a methylated carbamate.
  • Impact : Chlorine enhances electrophilicity, favoring covalent interactions with cysteine residues in enzymes. The methyl group may reduce solubility compared to the parent compound .

Analogues with Modified Piperidine Substituents

(a) tert-Butyl (1-acetylpiperidin-4-yl)carbamate
  • Key Difference : Acetyl group replaces pyrimidin-4-yl.
  • The acetyl group introduces conformational rigidity, which may stabilize specific protein conformations in drug-target complexes .
(b) [1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid tert-butyl ester
  • Key Difference: 2-Amino-acetyl group on piperidine.
  • Impact: The amino group increases hydrogen-bond donor count (HBD = 2 vs. 1 in the target compound), enhancing solubility (TPSA = 84.7 Ų vs. ~70 Ų) but reducing membrane permeability .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight LogP HBD HBA TPSA (Ų)
Target Compound ~292.38 ~1.2 1 4 ~70
tert-Butyl (1-(4-cyanopyridin-2-yl)piperidin-4-yl)carbamate 302.37 1.5 1 5 ~75
[1-(6-Methoxy-pyrimidin-4-yl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester 307.38 2.0 0 5 ~65
[1-(4-Chloro-pyrimidin-2-yl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester 327.83 2.3 0 5 ~65

Notes:

  • LogP : Chloro and methoxy groups increase lipophilicity.
  • HBD/HBA: Amino-acetyl derivatives show higher polarity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Pyrimidin-4-YL-piperidin-4-YL)-carbamic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
(1-Pyrimidin-4-YL-piperidin-4-YL)-carbamic acid tert-butyl ester

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.